molecular formula C15H11BrN2 B14083883 5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile

5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile

Cat. No.: B14083883
M. Wt: 299.16 g/mol
InChI Key: RIDWKEDUWCKMMK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile is an organic compound with the molecular formula C15H11N2Br It is characterized by a bromine atom attached to a benzonitrile ring, which is further connected to a 1,3-dihydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile typically involves the reaction of 5-bromo-2-nitrobenzonitrile with 1,3-dihydroisoindole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 1,3-dihydroisoindole moiety differentiates it from other benzonitrile derivatives, potentially leading to unique interactions with biological targets and novel applications in materials science.

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

5-bromo-2-(1,3-dihydroisoindol-2-yl)benzonitrile

InChI

InChI=1S/C15H11BrN2/c16-14-5-6-15(13(7-14)8-17)18-9-11-3-1-2-4-12(11)10-18/h1-7H,9-10H2

InChI Key

RIDWKEDUWCKMMK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=C(C=C(C=C3)Br)C#N

Origin of Product

United States

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